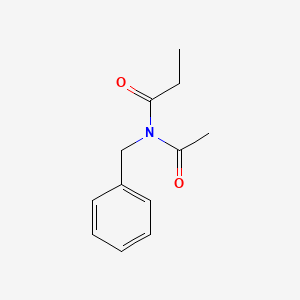
N-Acetyl-N-(phenylmethyl)-propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-N-(phenylmethyl)-propanamide is an organic compound with the molecular formula C11H13NO2 It is a derivative of propanamide, where the nitrogen atom is bonded to an acetyl group and a phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-N-(phenylmethyl)-propanamide typically involves the acetylation of N-(phenylmethyl)propanamide. One common method is the reaction of N-(phenylmethyl)propanamide with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar acetylation reactions. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. Catalysts such as acetic acid can be used to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-N-(phenylmethyl)-propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted amides or esters.
Scientific Research Applications
N-Acetyl-N-(phenylmethyl)-propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-Acetyl-N-(phenylmethyl)-propanamide involves its interaction with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying proteins and enzymes. This modification can alter the activity, stability, and function of the target molecules. The phenylmethyl group provides hydrophobic interactions, which can influence the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
- N-Acetyl-N-(phenylmethyl)glycinamide
- N-Acetyl-N-(phenylmethyl)alaninamide
- N-Acetyl-N-(phenylmethyl)valinamide
- N-Acetyl-N-(phenylmethyl)leucinamide
Uniqueness
N-Acetyl-N-(phenylmethyl)-propanamide is unique due to its specific structural configuration, which provides distinct chemical and biological properties. The presence of both acetyl and phenylmethyl groups allows for versatile interactions in chemical reactions and biological systems .
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
N-acetyl-N-benzylpropanamide |
InChI |
InChI=1S/C12H15NO2/c1-3-12(15)13(10(2)14)9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3 |
InChI Key |
LHTODEBNMSXSFU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(CC1=CC=CC=C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


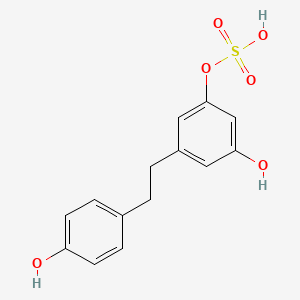

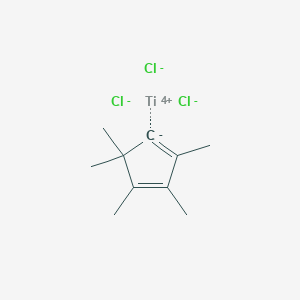
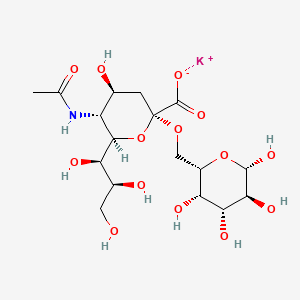

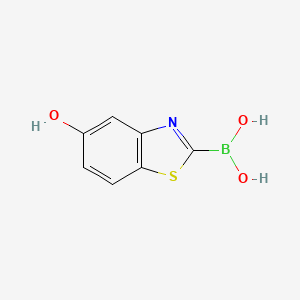

![8-hydroxy-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6,7,8-tetrahydropyrimido[1,2-a]purin-10-one](/img/structure/B13404910.png)
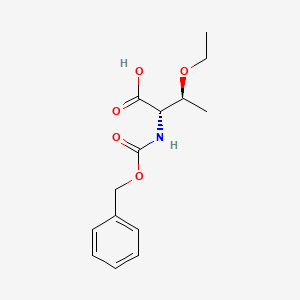
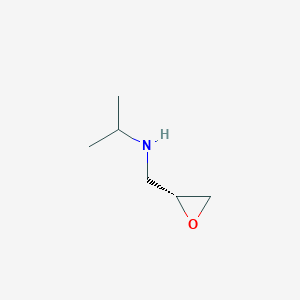
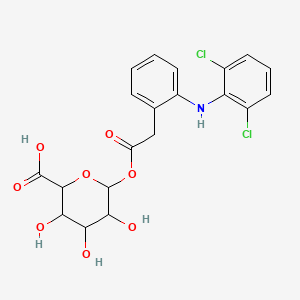

![N6-(4,5-Dihydro-4,4-dimethyl-2-thiazolyl)-N4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4,6-quinazolinediamine](/img/structure/B13404942.png)
![4-(Pyridin-2-ylmethyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B13404946.png)
